Cas no 15790-02-0 (Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
![Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester structure](https://www.kuujia.com/scimg/cas/15790-02-0x500.png)
Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-acetyloxyphenyl)-2-phenylpropanoate
- Tropaphen
- TROPODIFENE
- Tropodifeno
- Tropodifenum
- UNII-7W0QT89YCD
- endo-4-(Acetyloxy)-alpha-phenylbenzenepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- AKOS040740459
- CHEMBL2105598
- CS-7311
- Q27268922
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-acetyloxyphenyl)-2-phenylpropanoate
- (+/-)-TROPINE 3-(P-HYDROXYPHENYL-2-PHENYLPROPIONATE (ESTER) ACETATE (ESTER)
- DTXSID401043138
- 3-(p-acetoxyphenyl)-2-phenylpropionate 1 alpha H,5 alpha H-tropan-3-ol
- 7W0QT89YCD
- NS00126523
- Tropodifene [INN]
- HY-U00313
- Tropine 3-(p-hydroxyphenyl)-2-phenylpropionate (ester) acetate (ester)
- Tropine 3-(p-hydroxyphenyl-2-phenylpropionate (ester) acetate (ester)
- 3alpha-Tropanyl 3-(4-acetoxyphenyl)-2-phenylpropionat
- Tropodifeno [INN-Spanish]
- Tropodifenum [INN-Latin]
- 15790-02-0
- DA-58765
-
- Inchi: InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3/t20-,21+,23?,24?
- InChI Key: WYYRXLABEPJODI-MNZGCLKASA-N
- SMILES: O=C(O[C@H]1C[C@H](N2C)CC[C@H]2C1)C(C3=CC=CC=C3)CC4=CC=C(OC(C)=O)C=C4
Computed Properties
- Exact Mass: 407.21000
- Monoisotopic Mass: 407.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 55.8A^2
Experimental Properties
- Density: 1.2
- Boiling Point: 508.5°Cat760mmHg
- Flash Point: 261.4°C
- Refractive Index: 1.594
- PSA: 55.84000
- LogP: 4.04450
Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49526-10mg |
Tropodifene (Tropaphen) |
15790-02-0 | 98% | 10mg |
¥17475.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T881927-1mg |
Tropodifene |
15790-02-0 | 98% | 1mg |
¥6,612.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49526-1mg |
Tropodifene (Tropaphen) |
15790-02-0 | 98% | 1mg |
¥5171.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49526-5mg |
Tropodifene (Tropaphen) |
15790-02-0 | 98% | 5mg |
¥10253.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49526-20mg |
Tropodifene (Tropaphen) |
15790-02-0 | 98% | 20mg |
¥30760.00 | 2023-09-07 | |
Biosynth | QAA79002-1 mg |
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate |
15790-02-0 | 1mg |
$1,364.00 | 2023-01-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T881927-5mg |
Tropodifene |
15790-02-0 | 98% | 5mg |
¥13,800.00 | 2022-01-13 |
Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Related Literature
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Research Briefing on Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester (CAS: 15790-02-0)
Recent advancements in the field of chemical biology and medicinal chemistry have brought renewed attention to the compound Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester (CAS: 15790-02-0). This compound, characterized by its complex bicyclic structure and ester linkage, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research findings, focusing on its synthesis, pharmacological properties, and potential clinical applications.
The synthesis of Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced catalytic methods, including asymmetric synthesis techniques, to achieve stereochemical control. The compound's unique structure, featuring an 8-azabicyclo[3.2.1]octane core, has been a focal point for structural-activity relationship (SAR) studies aimed at enhancing its bioactivity.
Pharmacological investigations have revealed that this compound exhibits significant affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes. This receptor binding profile suggests potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease, where modulation of cholinergic signaling is therapeutic. Additionally, recent in vitro and in vivo studies have demonstrated its anti-inflammatory properties, mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
In the context of drug development, the compound's pharmacokinetic properties have been rigorously evaluated. Studies indicate moderate oral bioavailability and a favorable metabolic stability profile, with minimal cytochrome P450-mediated degradation. However, challenges remain in optimizing its blood-brain barrier penetration, a critical factor for its potential use in central nervous system (CNS) disorders. Researchers are exploring prodrug strategies and nanoparticle-based delivery systems to address this limitation.
Recent preclinical trials have highlighted the compound's efficacy in animal models of chronic pain and neuroinflammation. These findings have spurred interest in its potential as a multifunctional therapeutic agent, capable of addressing both symptomology and underlying disease mechanisms. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with preliminary Phase I studies expected to commence within the next two years.
In conclusion, Benzenepropanoic acid,4-(acetyloxy)-a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester represents a promising candidate in the field of medicinal chemistry. Its unique pharmacological profile and therapeutic potential underscore the importance of continued research and development. Future studies should focus on optimizing its delivery mechanisms and expanding its clinical applications, paving the way for novel treatments in neurology and inflammation-related disorders.
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